![molecular formula C10H15Cl2N5O B2573474 3-(2-Aminoethyl)-7-cyclopropyl-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one dihydrochloride CAS No. 2137725-90-5](/img/structure/B2573474.png)
3-(2-Aminoethyl)-7-cyclopropyl-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-(2-Aminoethyl)-7-cyclopropyl-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one dihydrochloride” is a chemical compound that belongs to the class of triazolopyrazines . Triazolopyrazines are a type of nitrogen-containing heterocycles, which are widely found in natural products, synthetic drugs, and functional materials . They are the basic backbone of many physiologically active compounds and drugs .
Synthesis Analysis
The synthesis of triazolopyrazines starts from known oxalic acid monoamide esters . These monoamides are easily converted to asymmetric oxalic acid diamides by refluxing with 2,2-dimethoxyethylamine in DMF . The subsequent cyclization of these compounds by refluxing in trifluoroacetic acid or in a mixture of acetic and trifluoroacetic acid results in 1-substituted pyrazine-2,3-diones . The use of POCl3 to obtain 3-chloropyrazin-2(1H)-ones was accompanied by the formation of a considerable amount of tar, which required column chromatography for purification .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of triazolopyrazines include the conversion of oxalic acid monoamide esters to asymmetric oxalic acid diamides, followed by cyclization to form 1-substituted pyrazine-2,3-diones . The use of POCl3 then leads to the formation of 3-chloropyrazin-2(1H)-ones .
Wissenschaftliche Forschungsanwendungen
- Application : Some derivatives of this compound exhibit excellent insensitivity to external stimuli while maintaining high detonation performance. For instance:
- Compound 5 demonstrates insensitivity (IS = 43 J) and calculated detonation performance (Dv = 9408 m/s, P = 37.8 GPa) comparable to the secondary explosive benchmark CL-20 .
- Compound 10, an azo compound, outperforms current heat-resistant explosives with a measured density of 1.91 g/cm³, excellent thermal stability (Td = 305 °C), and good detonation performance (Dv = 9200 m/s, P = 34.8 GPa) .
- Compounds 14, 17, and 19, although sensitive, exhibit high calculated detonation performance and are promising as primary explosives .
- Application : The synthesized bis[1,2,4]triazolo[4,3-b:3,4-f][1,2,4,5]tetrazines exhibit ambipolar semiconductor properties with charge carrier mobilities ranging from 10⁻⁴ to 10⁻⁶ cm²/V .
- Application : These compounds show weak luminescent properties in solution, with quantum yields of 21–23% .
- Application : A detailed study based on X-ray diffraction helps illustrate the relationship between weak interactions and sensitivity of energetic materials . For example, TATOT (3,6,7-triamino-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-2-ium) has been studied for its thermal decomposition behavior .
Energetic Materials
Semiconductor Applications
Optical Properties
Thermal Decomposition Studies
Comparison with Established Explosives
Wirkmechanismus
Triazolopyrazines, including “3-(2-Aminoethyl)-7-cyclopropyl-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one dihydrochloride”, are found to be P2X7 receptor antagonists . The P2X7 receptor is a type of purinergic receptor for ATP, which plays a role in apoptosis and inflammation. Therefore, triazolopyrazines could be useful for treating pain or inflammatory diseases .
Zukünftige Richtungen
Triazolopyrazines, including “3-(2-Aminoethyl)-7-cyclopropyl-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one dihydrochloride”, have shown promising biological activity as P2X7 receptor antagonists . Therefore, they could be further explored for their potential in treating pain or inflammatory diseases . More research is needed to fully understand their mechanism of action and to optimize their synthesis process.
Eigenschaften
IUPAC Name |
3-(2-aminoethyl)-7-cyclopropyl-[1,2,4]triazolo[4,3-a]pyrazin-8-one;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5O.2ClH/c11-4-3-8-12-13-9-10(16)14(7-1-2-7)5-6-15(8)9;;/h5-7H,1-4,11H2;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONPHFZHXEARQJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C=CN3C(=NN=C3C2=O)CCN.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15Cl2N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Aminoethyl)-7-cyclopropyl-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one dihydrochloride |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.